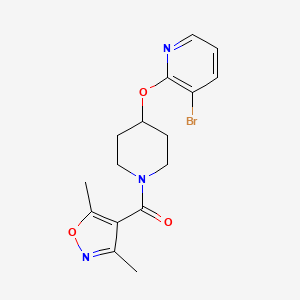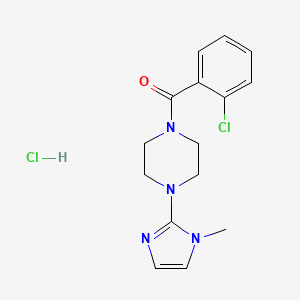![molecular formula C17H18N4O3S2 B2645875 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 380436-83-9](/img/structure/B2645875.png)
3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound known for its versatile applications in various scientific fields. It features a triazole ring, methoxyphenyl group, and dimethylbenzene sulfonamide moiety, providing unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
Step 1: : Formation of 3-methoxyphenyltriazole through the cyclization of 3-methoxyphenylhydrazine and formamide.
Step 2: : Introduction of the sulfanyl group using thiolating agents such as thiourea.
Step 3: : Coupling with N,N-dimethylbenzene-1-sulfonyl chloride using a base like triethylamine, forming the final product.
Industrial Production Methods
In industrial settings, this synthesis is optimized for scale-up by:
Streamlining reaction steps to minimize by-products.
Employing continuous flow chemistry for improved efficiency and control.
Utilizing catalysis and greener solvents for eco-friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions with agents like hydrogen peroxide or permanganate, leading to sulfoxides or sulfones.
Reduction: : Reduction can be achieved using reagents like sodium borohydride, producing the corresponding thiol derivative.
Substitution: : It can participate in nucleophilic substitution reactions due to its sulfonamide group.
Common Reagents and Conditions
Oxidation: : Performed under acidic or basic conditions.
Reduction: : Usually carried out in ethanol or other suitable solvents.
Substitution: : Requires polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: : Sulfoxide, sulfone derivatives.
Reduction: : Thiol derivatives.
Substitution: : Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a catalyst precursor for polymerization and other organic transformations.
Analytical Chemistry: : Serves as a standard or reagent in various spectroscopic analyses.
Biology
Drug Development: : Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Enzyme Inhibition: : Studied for its ability to inhibit enzymes like proteases.
Medicine
Pharmacology: : Explored for its effects on metabolic pathways and potential therapeutic benefits.
Diagnostics: : Used in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: : Employed in the development of novel materials with specific properties.
Agriculture: : Investigated for use in agrochemicals to enhance crop protection.
Mécanisme D'action
This compound exerts its effects through:
Molecular Targets: : Interacts with proteins, enzymes, and receptors, altering their function.
Pathways Involved: : Influences pathways such as signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other triazole-based compounds, 3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide stands out due to its specific combination of functional groups, leading to distinctive chemical reactivity and biological activity.
Similar Compounds
1,2,4-Triazole-3-thiol: : Similar thiol group but lacks the methoxyphenyl and dimethylbenzene sulfonamide moieties.
3-Methoxyphenyltriazole: : Shares the triazole and methoxyphenyl groups but differs in its sulfonamide functionality.
N,N-Dimethylbenzene-1-sulfonamide derivatives: : Shares the sulfonamide group but varies in the triazole structure.
In essence, this compound's unique structure and functionality make it a versatile candidate for various scientific applications, providing avenues for further research and development in diverse fields.
Propriétés
IUPAC Name |
3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-20(2)26(22,23)15-9-4-6-12(10-15)16-18-19-17(25)21(16)13-7-5-8-14(11-13)24-3/h4-11H,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBQTFCERBXKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)



![(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2645799.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)


![2-[(4-bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethan-1-ol](/img/structure/B2645810.png)



